Nostosin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H33N5O6 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

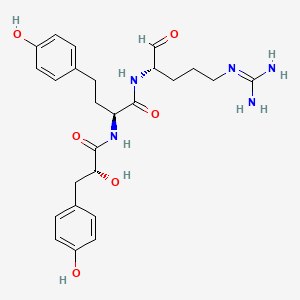

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |

InChI |

InChI=1S/C25H33N5O6/c26-25(27)28-13-1-2-18(15-31)29-23(35)21(12-7-16-3-8-19(32)9-4-16)30-24(36)22(34)14-17-5-10-20(33)11-6-17/h3-6,8-11,15,18,21-22,32-34H,1-2,7,12-14H2,(H,29,35)(H,30,36)(H4,26,27,28)/t18-,21-,22+/m0/s1 |

InChI Key |

XZGYPANYOCFBHU-YUXAGFNASA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC2=CC=C(C=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Nostocsin G: A Potent Trypsin Inhibitor from Cyanobacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nostocsin G, a linear peptide produced by cyanobacteria of the genus Nostoc, has emerged as a significant subject of interest within the scientific community due to its potent and effective inhibition of trypsin. This technical guide provides a comprehensive overview of Nostocsin G, detailing the producing cyanobacterial species, its biochemical properties, and its mechanism of action. The document further outlines detailed experimental protocols for the cultivation of the source organism, extraction and purification of the compound, and assessment of its bioactivity. Additionally, a proposed biosynthetic pathway based on non-ribosomal peptide synthesis is presented, along with a hypothesized regulatory signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Cyanobacteria, a phylum of photosynthetic bacteria, are prolific producers of a diverse array of secondary metabolites with a broad spectrum of biological activities.[1] Among these, peptides synthesized via non-ribosomal pathways represent a particularly rich source of pharmacologically relevant compounds.[1] The genus Nostoc, a group of nitrogen-fixing cyanobacteria found in a variety of terrestrial and aquatic environments, is known for producing a range of bioactive peptides.[1]

Nostocsin G is a linear peptide that has been identified as a potent inhibitor of the serine protease, trypsin. Its efficacy in trypsin inhibition suggests potential therapeutic applications in conditions characterized by excessive trypsin activity. This guide provides an in-depth exploration of Nostocsin G, from the producing organism to its biochemical characteristics and the methodologies for its study.

Nostocsin G Producing Cyanobacteria

The primary known producer of Nostocsin G is Nostoc sp. strain FSN . This strain was first isolated from a paddy field in the Golestan Province of Iran. Nostoc sp. FSN is also known to produce other related trypsin inhibitors, Nostosin A and Nostosin B.

Biochemical Properties and Biological Activity of Nostocsin G

Nostocsin G is a linear peptide with the chemical formula C25H33N5O6 and a molecular weight of 499.56. It is characterized by the presence of a 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hpla) residue, a tyrosine (Hty) residue, and a C-terminal argininal. The argininal residue is crucial for its potent inhibitory activity against trypsin.

Quantitative Data Summary

The following tables summarize the key quantitative data for Nostocsin G and its related compounds from Nostoc sp. FSN.

Table 1: Physicochemical Properties of Nostocsin G

| Property | Value |

| Molecular Formula | C25H33N5O6 |

| Molecular Weight | 499.56 |

| Structure | Linear Peptide |

| Key Residues | Hpla, Hty, Argininal |

Table 2: Trypsin Inhibition Data

| Compound | Source Organism | Target Enzyme | IC50 Value |

| Nostocsin G | Nostoc sp. FSN | Trypsin | 0.1 µM |

| Nostosin A | Nostoc sp. FSN | Porcine Trypsin | 0.35 µM |

| Nostosin B | Nostoc sp. FSN | Porcine Trypsin | 55 µM |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Nostoc sp. FSN, the extraction and purification of Nostocsin G, and the assessment of its trypsin inhibitory activity.

Cultivation of Nostoc sp. FSN

A standardized protocol for the cultivation of Nostoc species is provided below.

Materials:

-

Nostoc sp. FSN culture

-

BG11 medium

-

Sterile culture flasks

-

Incubator with controlled lighting and temperature

Procedure:

-

Prepare sterile BG11 medium according to standard protocols.

-

Inoculate the sterile BG11 medium with an axenic culture of Nostoc sp. FSN.

-

Incubate the culture at 25°C under a 16:8 hour light:dark cycle with a light intensity of approximately 50 µmol photons m⁻² s⁻¹.

-

Maintain the culture for 2-4 weeks, or until sufficient biomass is achieved.

-

Harvest the cyanobacterial biomass by centrifugation or filtration.

-

Lyophilize the biomass for subsequent extraction.

Extraction and Purification of Nostocsin G

The following protocol describes a hydrophilic extraction method suitable for isolating linear peptides like Nostocsin G.

Materials:

-

Lyophilized Nostoc sp. FSN biomass

-

Methanol

-

n-Butanol

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) C18 cartridges

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Extract the lyophilized biomass (e.g., 10 g) with a mixture of methanol and deionized water (4:1, v/v) three times.

-

Pool the extracts and partition against n-butanol.

-

Separate the hydrophilic (aqueous methanol) layer and concentrate it using a rotary evaporator.

-

Redissolve the dried extract in deionized water and apply it to a conditioned C18 SPE cartridge.

-

Wash the cartridge with deionized water to remove salts and highly polar compounds.

-

Elute the peptide fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Monitor the fractions for trypsin inhibitory activity (see Protocol 4.3).

-

Pool the active fractions and further purify by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Collect the peak corresponding to Nostocsin G and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Trypsin Inhibition Assay

This protocol details a colorimetric assay to determine the IC50 value of Nostocsin G against trypsin.

Materials:

-

Purified Nostocsin G

-

Trypsin (from bovine pancreas)

-

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of BAPNA in DMSO.

-

Prepare a series of dilutions of Nostocsin G in Tris-HCl buffer.

-

In a 96-well microplate, add the Tris-HCl buffer, the Nostocsin G dilutions (or buffer for the control), and the trypsin solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the BAPNA solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the rate of BAPNA hydrolysis (change in absorbance per minute).

-

Determine the percentage of trypsin inhibition for each Nostocsin G concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Nostocsin G concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Proposed Biosynthesis and Regulatory Pathways

Proposed Biosynthesis of Nostocsin G

Nostocsin G is a non-ribosomal peptide, and its biosynthesis is proposed to occur via a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. The general mechanism for NRPS involves a series of modular domains that sequentially select, activate, and link the constituent amino and hydroxy acids.

The proposed biosynthetic pathway for Nostocsin G involves the following key steps:

-

Initiation: The first module of the NRPS complex recognizes and activates 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hpla) as an adenylate. The activated Hpla is then tethered to a peptidyl carrier protein (PCP) domain.

-

Elongation: The second module activates tyrosine (Hty) and transfers it to its corresponding PCP domain. A condensation (C) domain then catalyzes the formation of a peptide bond between the Hpla and Hty residues.

-

Further Elongation: The third module activates arginine (Arg) and attaches it to its PCP domain. The C domain of this module catalyzes the formation of a peptide bond between the growing dipeptide and arginine.

-

Termination and Modification: A terminal reductase (R) domain reduces the carboxyl group of the C-terminal arginine to an aldehyde, forming the crucial argininal residue and releasing the final Nostocsin G peptide.

Caption: Proposed Non-Ribosomal Peptide Synthetase (NRPS) pathway for Nostocsin G biosynthesis.

Hypothesized Regulatory Signaling Pathway

The regulation of secondary metabolite production in cyanobacteria is complex and can be influenced by various environmental and cellular signals. Quorum sensing (QS), a cell-density-dependent communication system, is known to regulate the production of other peptides in Nostoc. It is hypothesized that a similar QS mechanism may be involved in regulating Nostocsin G biosynthesis.

This hypothetical pathway involves:

-

Autoinducer Synthesis: Nostoc sp. FSN cells produce and release signaling molecules (autoinducers), such as acyl-homoserine lactones (AHLs) or other small molecules, into the extracellular environment.

-

Signal Accumulation: As the population density of the cyanobacteria increases, the concentration of these autoinducers also increases.

-

Signal Perception: Once a threshold concentration is reached, the autoinducers bind to specific receptor proteins within the cells.

-

Signal Transduction: This binding event triggers a signal transduction cascade, which may involve phosphorylation events and the activation of transcriptional regulators.

-

Gene Expression: The activated transcriptional regulators then bind to the promoter region of the Nostocsin G biosynthetic gene cluster, leading to the expression of the NRPS enzymes and the subsequent production of Nostocsin G.

Caption: Hypothesized quorum sensing-mediated regulatory pathway for Nostocsin G production.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the study of Nostocsin G.

Caption: Experimental workflow for the isolation, purification, and characterization of Nostocsin G.

Conclusion

Nostocsin G represents a promising lead compound for the development of novel trypsin inhibitors. This technical guide has provided a comprehensive overview of the current knowledge on Nostocsin G, including its producing organism, biochemical properties, and detailed experimental protocols for its study. The proposed biosynthetic and regulatory pathways offer a framework for future research aimed at elucidating the genetic basis of its production and for potential bioengineering efforts to enhance its yield. The information presented herein is intended to facilitate further investigation into this potent bioactive peptide and accelerate its potential translation into therapeutic applications.

References

The Biological Genesis of Nostosin G: A Technical Guide to its Nonribosomal Biosynthesis and Potent Protease Inhibition

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biological origin, biosynthesis, and mechanism of action of Nostosin G, a linear tripeptide with significant therapeutic potential. Discovered from the cyanobacterium Dolichospermum sp. NIES-1697, this compound has demonstrated potent trypsin inhibitory activity, positioning it as a valuable lead compound for further investigation.

Executive Summary

This compound is a unique linear tripeptide exhibiting potent inhibitory activity against the serine protease, trypsin.[1][2][3][4] This document details its biological source, the intricate nonribosomal peptide synthetase (NRPS) pathway responsible for its assembly, and its characterized bioactivity. Furthermore, it outlines the key experimental methodologies employed in its isolation and structural elucidation, providing a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.

Biological Origin

This compound is a natural product synthesized by the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] Cyanobacteria, particularly those of the genus Nostoc and related genera like Dolichospermum, are well-documented producers of a diverse array of bioactive secondary metabolites, including nonribosomal peptides (NRPs) and polyketides (PKs).[5][6] These compounds often exhibit a broad spectrum of biological activities, such as enzyme inhibition, and cytotoxic, antibacterial, and antifungal effects.[5]

Physicochemical Properties and Bioactivity

This compound is a linear tripeptide composed of three distinct subunits: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal residue at the C-terminus.[1][2][4] The presence of the reactive aldehyde group on the argininal residue is crucial for its potent biological activity.

Quantitative Bioactivity Data

The primary characterized biological activity of this compound is its potent inhibition of trypsin, a key serine protease. The quantitative measure of this inhibition is summarized in the table below.

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| This compound | Trypsin | 0.1 | [2] |

| Reduced form of this compound | Trypsin | >200 | [2] |

Table 1: Summary of the in vitro inhibitory activity of this compound and its reduced form against trypsin.

The significantly lower inhibitory activity of the reduced form of this compound, where the C-terminal argininal is converted to an alcohol, underscores the critical role of the aldehyde moiety in covalently binding to the active site of trypsin.[2]

Biosynthesis of this compound

The biosynthesis of this compound is directed by a nonribosomal peptide synthetase (NRPS) pathway, encoded by the nst gene cluster.[7] NRPSs are large, modular enzyme complexes that synthesize peptides in an assembly-line fashion, independent of the ribosome.[5][8][9]

The proposed nst gene cluster consists of two key genes, NstA and NstB, which encode the NRPS modules responsible for the assembly of the tripeptide.[7] The biosynthesis of the non-proteinogenic amino acid homotyrosine (Hty) is believed to involve three putative enzymes located upstream of the nst cluster, which share homology with HphA, HphB, and HphC from the homophenylalanine biosynthetic pathway in Nostoc punctiforme.[7]

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following steps, as depicted in the diagram below.

Figure 1: Proposed biosynthetic pathway for this compound.

The domains within the NRPS modules have specific functions:

-

A (Adenylation): Selects and activates the specific substrate (Hpla, Hty, or Arg) as an aminoacyl adenylate.[7][8]

-

T (Thiolation) or PCP (Peptidyl Carrier Protein): Covalently tethers the activated substrate via a phosphopantetheinyl arm.[7][8]

-

C (Condensation): Catalyzes peptide bond formation between the substrates on adjacent modules.[7][8]

-

KR (Ketoreductase): Reduces an α-keto acid to a hydroxy acid, which is proposed to form the Hpla residue.[7]

-

R (Reductase): A terminal reductase domain is proposed to reduce the carboxyl group of the C-terminal arginine to an aldehyde.[7]

-

TE (Thioesterase): Catalyzes the release of the final tripeptide from the NRPS complex.[7][8]

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation and purification of this compound from Dolichospermum sp. NIES-1697 is outlined below.

Figure 2: General experimental workflow for the isolation of this compound.

Structure Elucidation

The planar structure and absolute configurations of this compound were determined using a combination of the following analytical methods:[1][2][3][4]

-

2D NMR (Nuclear Magnetic Resonance) Spectroscopy: Techniques such as COSY, HSQC, and HMBC were used to determine the connectivity of atoms within the molecule.

-

HRMS (High-Resolution Mass Spectrometry): This was employed to determine the elemental composition and confirm the molecular weight of the compound.

-

Marfey's Methodology: A chiral derivatizing agent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) was used to determine the absolute stereochemistry of the amino acid components after hydrolysis.

-

Chiral-Phase HPLC (High-Performance Liquid Chromatography): This technique was used to separate and identify the stereoisomers of the constituent subunits.

-

Enzymatic Degradation: Specific enzymes can be used to selectively cleave peptide bonds, aiding in the sequencing and structural analysis.

Mechanism of Action: Trypsin Inhibition

As a potent trypsin inhibitor, this compound's likely mechanism of action involves the covalent interaction of its C-terminal argininal aldehyde with the serine residue in the active site of trypsin. This forms a stable hemiacetal adduct, effectively inactivating the enzyme.

References

- 1. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Nostophycin Biosynthesis Is Directed by a Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase in the Toxic Cyanobacterium Nostoc sp. Strain 152 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nostocsin G: A Potent Trypsin Inhibitor from Cyanobacteria

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Nostocsin G, a novel linear peptide with significant potential in therapeutic applications. The document details the experimental protocols for its extraction and purification, quantitative analysis of its bioactivity, and an exploration of its biosynthetic origins.

Executive Summary

Nostocsin G is a unique linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] Its structure is characterized by the presence of three distinct subunits: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal residue.[1][2][3] Notably, Nostocsin G exhibits potent inhibitory activity against trypsin, a key serine protease involved in various physiological and pathological processes. This targeted bioactivity positions Nostocsin G as a promising candidate for further investigation in drug discovery programs.

Discovery and Isolation

The discovery of Nostocsin G was the result of a systematic chemical investigation of the cyanobacterium Dolichospermum sp. NIES-1697.[1] The workflow for such natural product discovery from cyanobacteria typically involves a multi-step process, beginning with cultivation and extraction, followed by chromatographic separation and bioassay-guided fractionation.

Experimental Protocol: Isolation and Purification

The following protocol details the methodology employed for the successful isolation of Nostocsin G from Dolichospermum sp. NIES-1697.

1. Cultivation and Harvesting:

-

Dolichospermum sp. NIES-1697 was cultivated in BG-11 media at 25 °C with aeration under a 12-hour light/12-hour dark cycle.[1]

-

After 4-5 weeks of incubation, the cells were harvested by continuous flow centrifugation at 10,000 rpm.[1]

2. Extraction:

-

The freeze-dried cyanobacterial cells (e.g., 25 g) were extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

The resulting extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer was further partitioned with n-butanol (n-BuOH).

3. Chromatographic Separation:

-

The n-BuOH soluble fraction was subjected to solid-phase extraction using a Diaion HP-20 resin, eluting with a stepwise gradient of aqueous MeOH.

-

The fraction exhibiting bioactivity (e.g., 75% MeOH) was further purified using size-exclusion chromatography on a Sephadex LH-20 column with MeOH as the mobile phase.

-

Final purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure Nostocsin G.

Biological Activity: Trypsin Inhibition

Nostocsin G has demonstrated potent and specific inhibitory activity against the serine protease, trypsin.

Quantitative Data

The inhibitory potency of Nostocsin G was quantified by determining its half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Enzyme | IC₅₀ (μM) |

| Nostocsin G | Trypsin | 0.1 |

Table 1: Inhibitory activity of Nostocsin G against Trypsin.

Experimental Protocol: Trypsin Inhibition Assay

The following protocol outlines the method used to determine the trypsin inhibitory activity of Nostocsin G.

Materials:

-

Trypsin from bovine pancreas

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Buffer: Tris-HCl buffer (pH 8.2) containing CaCl₂

-

Nostocsin G (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

A solution of trypsin in buffer is prepared.

-

Varying concentrations of Nostocsin G are pre-incubated with the trypsin solution in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the substrate, L-BAPNA.

-

The absorbance is measured at a specific wavelength (e.g., 405 nm) over time to monitor the hydrolysis of the substrate.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of Nostocsin G.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Biosynthesis

The primary mechanism of action of Nostocsin G is the direct inhibition of trypsin. The argininal residue of Nostocsin G is crucial for its inhibitory activity, as it can form a covalent bond with the active site of trypsin.[1]

Genomic analysis of Dolichospermum sp. NIES-1697 has led to the proposal of a biosynthetic gene cluster for Nostocsin G.[1][3] This cluster contains genes encoding non-ribosomal peptide synthetase (NRPS) domains, which are responsible for the assembly of the peptide backbone of Nostocsin G.

Conclusion and Future Directions

Nostocsin G represents a significant discovery in the field of natural product research. Its potent and specific trypsin inhibitory activity makes it a valuable lead compound for the development of novel therapeutics for a range of diseases where trypsin activity is dysregulated. Future research should focus on the total synthesis of Nostocsin G and its analogs to enable structure-activity relationship studies and further preclinical evaluation. Additionally, a deeper understanding of its biosynthetic pathway could open avenues for its biotechnological production.

References

An In-Depth Technical Guide to the Trypsin Inhibition Mechanism of Nostosin G

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nostosin G is a linear tripeptide natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] It has been identified as a potent inhibitor of the serine protease trypsin. The inhibitory activity of this compound is intrinsically linked to its unique chemical structure, specifically the presence of a C-terminal argininal residue. This aldehyde functional group is crucial for its mechanism of action, which involves the covalent modification of the trypsin active site. This guide provides a comprehensive overview of this compound's structure, inhibitory potency, mechanism of action, and the experimental protocols used for its characterization.

Molecular Structure and Inhibitory Potency

This compound is a linear peptide composed of three distinct subunits: 4-hydroxyphenyllactic acid (Hpla) at the N-terminus, followed by homotyrosine (Hty), and terminating with an argininal (Argal) residue.[1][2][3][4] The presence of the aldehyde on the arginine analog is a key structural feature responsible for its potent bioactivity.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds against trypsin is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.

| Compound | Target Enzyme | IC50 Value (μM) | Key Structural Feature | Reference(s) |

| This compound | Trypsin | 0.1 | Argininal | [1][3] |

| Nostosin A | Porcine Trypsin | 0.35 | Argininal | [5][6] |

| Nostosin B | Porcine Trypsin | 55 | Argininol | [5][6] |

| Reduced this compound | Trypsin | >200 | Argininol | [1][3] |

| Leupeptin (Control) | Trypsin | ~0.5 - 0.6 | Argininal | [1][5] |

The data clearly demonstrates that the C-terminal aldehyde (argininal) is essential for potent trypsin inhibition. Conversion of this aldehyde to an alcohol (argininol), as seen in Nostosin B and the reduced form of this compound, leads to a dramatic decrease in inhibitory activity by several orders of magnitude.[1][3][5]

Core Mechanism of Trypsin Inhibition

The mechanism by which this compound inhibits trypsin is a well-characterized example of covalent inhibition, common to peptide aldehyde inhibitors targeting serine proteases. The process is a direct interaction with the enzyme's active site, specifically targeting the catalytic triad.

The Role of the Catalytic Triad

Trypsin's active site contains a catalytic triad of three amino acid residues: Serine-195, Histidine-57, and Aspartate-102. In the normal catalytic cycle, His-57 acts as a general base, accepting a proton from the hydroxyl group of Ser-195. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of a substrate's peptide bond.

Covalent Hemiacetal Formation

This compound acts as a substrate analog. The positively charged guanidinium group of its argininal residue directs it into the S1 specificity pocket of the trypsin active site, which is evolved to bind arginine and lysine residues.

Once positioned, the following reaction occurs:

-

Nucleophilic Attack: The activated Ser-195, made nucleophilic by His-57, attacks the electrophilic carbonyl carbon of the this compound's terminal aldehyde group.

-

Hemiacetal Adduct: This attack results in the formation of a stable, covalent bond between the enzyme and the inhibitor, creating a tetrahedral hemiacetal intermediate. This structure is analogous to the transient tetrahedral intermediate formed during normal peptide hydrolysis but is significantly more stable, effectively trapping the enzyme.[7]

The reduced form of this compound, with an argininol moiety, lacks the electrophilic aldehyde carbon and therefore cannot form this covalent adduct, explaining its drastically lower inhibitory activity.[1][3]

Visualization of the Inhibition Mechanism

The following diagrams illustrate the key molecular components and the proposed mechanism of inhibition.

Experimental Protocols

The determination of trypsin inhibition by this compound involves a spectrophotometric enzyme activity assay. The following protocol is a representative methodology based on the primary literature and standard biochemical practices.

Principle

The assay measures the rate at which trypsin hydrolyzes a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA). When cleaved by trypsin, BAPNA releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the increase in absorbance at approximately 410 nm. The rate of this color change is proportional to trypsin activity. In the presence of an inhibitor like this compound, the rate of p-nitroaniline formation is reduced.

Materials and Reagents

-

Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T8003)

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, B4875)

-

Inhibitor: this compound (isolated from Dolichospermum sp. NIES-1697)

-

Positive Control: Leupeptin

-

Buffer: Tris-HCl or Sodium Phosphate buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at ~410 nm.

Assay Procedure (Microplate Format)

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.

-

Prepare a stock solution of BAPNA in DMSO.

-

Prepare a stock solution of this compound in DMSO or an appropriate solvent. Create a series of dilutions at various concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the components in the following order:

-

Buffer: Add buffer to all wells to bring the final volume to 200 µL.

-

Inhibitor: Add various concentrations of this compound to the test wells. Add solvent (DMSO) to the control (uninhibited) wells.

-

Enzyme: Add a fixed amount of trypsin solution to all wells except the blank.

-

-

Mix and pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the BAPNA substrate solution to all wells.

-

Immediately place the plate in the spectrophotometer.

-

Measure the absorbance at 410 nm kinetically (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a potent covalent inhibitor of trypsin, deriving its activity from a C-terminal argininal residue that forms a stable hemiacetal with the active site Serine-195. Its low micromolar IC50 value places it among other significant peptide-based protease inhibitors. The structure-activity relationship is exceptionally clear, as reduction of the terminal aldehyde to an alcohol abrogates its inhibitory potency. This mechanism makes this compound and similar natural products valuable lead compounds in the development of targeted therapeutics for diseases where trypsin or related serine proteases are dysregulated. Future research may focus on the synthesis of this compound analogs to optimize potency and selectivity, as well as on detailed kinetic studies to determine the specific rate constants (k_inact/Ki) of inhibition.

References

- 1. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. sciprofiles.com [sciprofiles.com]

- 4. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, structure elucidation, and biological activity of Nostosin G, a linear tripeptide natural product. Detailed experimental protocols for the characterization of this potent trypsin inhibitor are provided, along with an exploration of the potential signaling pathways affected by its activity.

Core Data of this compound

This compound is a linear tripeptide with the primary amino acid sequence of 4-hydroxyphenyllactic acid (Hpla) - homotyrosine (Hty) - argininal (Argal).[1][2][3][4] Its potent inhibitory activity against trypsin is a key biological feature.

| Parameter | Value | Reference |

| Primary Sequence | Hpla-Hty-Argal | [1][2][3][4] |

| Molecular Class | Linear Tripeptide | [1][2][3][4] |

| Biological Activity | Trypsin Inhibition | [1][2] |

| IC50 (Trypsin) | 0.1 µM | [1] |

Experimental Protocols for Structure Elucidation and Bioactivity Assessment

The determination of the primary amino acid sequence and biological activity of this compound involves a multi-faceted approach employing several analytical techniques.

Workflow for Characterization of this compound

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is employed to determine the accurate mass of the intact peptide and its fragments, providing crucial information for sequence determination.

Protocol:

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ mass spectrometer, coupled with a Vanquish UHPLC system.[5]

-

LC Separation:

-

Column: ACQUITY UPLC CSH C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 30 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Perform full MS scans and data-dependent MS/MS scans (e.g., Higher-energy Collisional Dissociation - HCD) to obtain fragmentation patterns.

-

-

Data Analysis: Use specialized software to analyze the accurate mass of the parent ion and its fragment ions to deduce the amino acid sequence.

2D NMR Spectroscopy for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the connectivity of atoms within the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

-

Experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through 2-4 bonds.[6]

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within the same amino acid residue).[7][8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation.[7][8]

-

-

Data Processing and Analysis: Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the cross-peaks in the COSY, TOCSY, and NOESY spectra to assign proton resonances and establish the sequence of amino acid residues.

Enzymatic Degradation (Edman Degradation) for N-terminal Sequencing

Edman degradation is a classic method for sequentially removing and identifying amino acid residues from the N-terminus of a peptide.[3][4][9][10]

Protocol:

-

Coupling: React the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue as a thiazolinone derivative.

-

Conversion: Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.

-

Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Repetition: Repeat the cycle to identify the subsequent amino acid residues.

Marfey's Method for Determination of Absolute Configuration

Marfey's method is used to determine the absolute configuration (D or L) of the constituent amino acids.[11]

Protocol:

-

Hydrolysis: Hydrolyze the peptide into its constituent amino acids by heating with 6 M HCl at 110°C for 12-24 hours.[12]

-

Derivatization: React the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in a basic solution (e.g., 1 M NaHCO₃) at a slightly elevated temperature (e.g., 40°C) for about 1 hour.[11]

-

Quenching: Stop the reaction by adding an acid (e.g., 1 M HCl).

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18).[12]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: Monitor the elution of the diastereomeric derivatives by UV absorbance at 340 nm.

-

-

Comparison: Compare the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards to determine the absolute configuration of each amino acid in the original peptide.

Chiral-Phase HPLC for Stereochemical Analysis

Chiral-phase High-Performance Liquid Chromatography (HPLC) can also be used to separate and identify the enantiomers of the amino acid constituents.

Protocol:

-

Hydrolysis: Hydrolyze the peptide as described in the Marfey's method protocol.

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a cinchona alkaloid-derived zwitterionic CSP).[13]

-

Mobile Phase: A mobile phase compatible with the chiral column, often a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.

-

Analysis: Inject the amino acid hydrolysate onto the chiral column and monitor the elution profile.

-

Identification: Compare the retention times of the amino acids from the sample with those of authentic D- and L-amino acid standards to determine their stereochemistry.

Trypsin Inhibition Assay for IC50 Determination

This assay quantifies the inhibitory potency of this compound against trypsin.

Protocol:

-

Reagents:

-

Procedure:

-

In a 96-well plate, add a fixed amount of trypsin to each well (except for the blank).

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of trypsin inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[16]

-

Signaling Pathways and Molecular Interactions

Trypsin is a serine protease that can activate a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[17] Specifically, trypsin is a potent activator of PAR-2.[17] The inhibition of trypsin by this compound can, therefore, be expected to modulate PAR-2 mediated signaling pathways.

Trypsin-Mediated PAR-2 Activation

References

- 1. mog35-55.com [mog35-55.com]

- 2. fbise.edu.pk [fbise.edu.pk]

- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. LC-HRMS Screening and Identification of Novel Peptide Markers of Ricin Based on Multiple Protease Digestion Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. peptide NMR problem [hoffman.cm.utexas.edu]

- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 10. Edman degradation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Marfey’s analysis [bio-protocol.org]

- 13. chiraltech.com [chiraltech.com]

- 14. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. protocols.io [protocols.io]

- 16. tandfonline.com [tandfonline.com]

- 17. journals.physiology.org [journals.physiology.org]

Unveiling the Biological Activities of Nostocine A: A Technical Guide

A comprehensive overview of the cytotoxic, phytotoxic, and antifeedant properties of Nostocine A, a potent metabolite from the cyanobacterium Nostoc spongiaeforme. This guide delves into its mechanism of action, summarizes key biological activities, and provides detailed experimental protocols for researchers in pharmacology and drug development.

Introduction

Nostocine A is a violet pigment produced and secreted by the freshwater cyanobacterium Nostoc spongiaeforme TISTR 8169.[1][2] While the user's query specified "Nostocine G," a thorough review of the scientific literature indicates a lack of information on a compound with this designation. It is plausible that the query intended to refer to Nostocine A, a well-documented bioactive compound from the Nostoc genus. This technical guide will, therefore, focus on the known biological activities of Nostocine A, presenting a detailed analysis for researchers, scientists, and drug development professionals.

Nostocine A has garnered scientific interest due to its diverse and potent biological effects, which include cytotoxicity against microalgae, phytotoxicity manifested as root growth inhibition, antifeedant activity against insects, and acute toxicity in mammals.[1][2] These activities are primarily attributed to its ability to generate reactive oxygen species (ROS), positioning it as a molecule of interest for potential applications in agriculture and as a lead compound in drug discovery.

Mechanism of Action: A Redox-Cycling Toxin

The primary mechanism underlying the biological activities of Nostocine A is the generation of superoxide radical anions (O₂⁻) through a redox cycling process within the target organism's cells.[3][4] This mode of action is comparable to that of the herbicide paraquat.[4]

The proposed signaling pathway for Nostocine A-induced cytotoxicity is as follows:

-

Cellular Uptake: Nostocine A is taken up by the target cells.

-

Reduction: Intracellular reductants, such as NADPH or NADH, reduce Nostocine A.[3]

-

Re-oxidation and Superoxide Production: In the presence of sufficient oxygen, the reduced Nostocine A is rapidly re-oxidized back to its original form. This oxidation process involves the transfer of an electron to molecular oxygen (O₂), resulting in the formation of a superoxide radical anion (O₂⁻).[1][3]

-

Redox Cycling and Oxidative Stress: This cycle of reduction and re-oxidation repeats, leading to the continuous generation of superoxide anions. The accumulation of these reactive oxygen species induces oxidative stress, causing damage to cellular components and ultimately leading to cell death.[3][4]

Summary of Biological Activities

The known biological activities of Nostocine A are summarized in the table below. It is important to note that while the activities have been qualitatively described as potent, specific quantitative data such as IC₅₀ and LD₅₀ values are not consistently available in the reviewed literature.

| Biological Activity | Target Organism/System | Observed Effect | Quantitative Data | Reference |

| Algicidal Activity | Microalgae (e.g., Chlamydomonas reinhardtii) | Growth inhibition, stronger against green algae than cyanobacteria. Activity is comparable to paraquat. | Specific IC₅₀ values not reported. | [1][2] |

| Phytotoxicity | Barnyard Grass (Echinochloa crus-galli) | Strong inhibition of root elongation. | Specific EC₅₀ values not reported. | [1][2] |

| Antifeedant Activity | Cotton Ballworm (Helicoverpa armigera) | Strong antifeedant effect. | Specific feeding inhibition percentages not reported. | [1][2] |

| Acute Toxicity | Mice | Classified as a dangerous poison. | Specific LD₅₀ value not reported. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning Nostocine A's biological activities.

Microalgal Growth Inhibition Assay

This protocol is designed to assess the algicidal activity of Nostocine A.

Objective: To determine the concentration-dependent inhibitory effect of Nostocine A on the growth of a selected microalgal species.

Materials:

-

Axenic culture of a test microalga (e.g., Chlamydomonas reinhardtii).

-

Appropriate sterile growth medium (e.g., Tris-Acetate-Phosphate (TAP) medium for C. reinhardtii).

-

Nostocine A stock solution of known concentration.

-

Sterile multi-well plates (e.g., 96-well) or flasks.

-

Spectrophotometer or cell counter.

-

Incubator with controlled temperature, light, and agitation.

Procedure:

-

Algal Culture Preparation: Grow the test alga in its specific medium until it reaches the exponential growth phase.

-

Preparation of Test Concentrations: Prepare a series of dilutions of Nostocine A in the growth medium to achieve the desired final concentrations. A negative control (medium only) and a vehicle control (medium with the solvent used to dissolve Nostocine A, if any) should be included.

-

Inoculation: Inoculate the wells or flasks with the algal culture to a predetermined initial cell density.

-

Treatment: Add the different concentrations of Nostocine A to the respective wells or flasks.

-

Incubation: Incubate the cultures under controlled conditions (e.g., 25°C, continuous illumination, and shaking) for a specified period (e.g., 72 or 96 hours).

-

Growth Measurement: Measure the algal growth at regular intervals and at the end of the incubation period. Growth can be assessed by measuring the optical density (e.g., at 680 nm or 750 nm), by direct cell counting using a hemocytometer, or by chlorophyll fluorescence.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC₅₀ value (the concentration that causes 50% growth inhibition) using appropriate statistical software.

References

- 1. Bioactivities of nostocine a produced by a freshwater cyanobacterium Nostoc spongiaeforme TISTR 8169 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Generation of reactive oxygen species undergoing redox cycle of nostocine A: a cytotoxic violet pigment produced by freshwater cyanobacterium Nostoc spongiaeforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Genetic Blueprint of Nostocsin G: A Technical Guide to its Biosynthetic Gene Cluster

For Immediate Release

A comprehensive technical guide detailing the identification and characterization of the Nostocsin G biosynthetic gene cluster (BGC) is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the genetic machinery responsible for the production of Nostocsin G, a potent linear tripeptide trypsin inhibitor.

Nostocsin G, a natural product of the cyanobacterium Dolichospermum sp. NIES-1697, holds significant interest for its potential therapeutic applications.[1][2] Understanding its biosynthesis at a molecular level is a critical step towards harnessing its potential through synthetic biology and metabolic engineering.

The Nostocsin G Biosynthetic Gene Cluster (nst)

The putative biosynthetic gene cluster for Nostocsin G, designated as nst, is composed of a core nonribosomal peptide synthetase (NRPS) system.[1][3] This system is encoded by two key genes, nstA and nstB , which work in concert to assemble the peptide backbone of Nostocsin G.[1]

A unique feature of the nst cluster is the presence of a ketoreductase (KR) domain within NstA, classifying it as a ketoreducing NRPS.[1][3] The modular architecture of the NstA and NstB enzymes is predicted to activate the three precursor molecules: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and argininal (Arg).[1]

Upstream of the core NRPS genes, a set of three putative enzymes has been identified that are believed to be responsible for the synthesis of homotyrosine, one of the key building blocks of Nostocsin G.[1][3] The proposed biosynthetic pathway suggests an initial product of R-Hpla-L-Hty-L-Argal, with the absence of an epimerase domain within the cluster indicating a specific stereochemical outcome.[3]

Quantitative Data Summary

| Gene/Protein | Description | Predicted Function |

| nstA | Nonribosomal Peptide Synthetase (NRPS) | Adenylation, Thiolation, Ketoreduction |

| nstB | Nonribosomal Peptide Synthetase (NRPS) | Adenylation, Thiolation, Condensation, Thioesterase/Reductase |

| Upstream Gene 1 | Homologous to HphA | Putative role in homotyrosine biosynthesis |

| Upstream Gene 2 | Homologous to HphB | Putative role in homotyrosine biosynthesis |

| Upstream Gene 3 | Homologous to HphCD | Putative role in homotyrosine biosynthesis |

Experimental Protocols for BGC Identification and Characterization

The identification and characterization of the Nostocsin G BGC involves a multi-step process combining bioinformatics, molecular biology, and analytical chemistry.

Genome Mining for BGC Identification

The initial step involves sequencing the genome of the producing organism, Dolichospermum sp. NIES-1697, followed by bioinformatic analysis to identify putative secondary metabolite BGCs.

Workflow for Genome Mining:

Protocol:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of Dolichospermum sp. NIES-1697.

-

Genome Sequencing: The extracted DNA is subjected to whole-genome sequencing using a combination of short- and long-read sequencing technologies to ensure a high-quality assembly.

-

Genome Assembly: The sequencing reads are assembled into a contiguous genome sequence.

-

BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the locations of putative BGCs.

-

Manual Annotation and Identification: The predicted BGCs are manually inspected and compared with known BGCs to identify the cluster responsible for Nostocsin G biosynthesis, based on the predicted enzymatic functions and the structure of the final product.

Functional Characterization of the nst Gene Cluster

To confirm the function of the identified nst cluster, a combination of gene knockout and heterologous expression experiments can be performed.

Workflow for Functional Characterization:

References

The Pivotal Role of the Argininal Residue in the Bioactivity of Nostoc-Derived Protease Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

While the specific compound "Nostocsin G" is not found in current scientific literature, it is highly probable that this refers to a member of the nostosin class of bioactive peptides produced by the cyanobacterial genus Nostoc.[1][2] These non-ribosomal peptides are part of a larger family of cyanobacterial metabolites, including cyanopeptolins and micropeptins, known for their potent enzyme-inhibiting properties.[2] A key structural feature in many of these inhibitors is the C-terminal argininal residue, an arginine amino acid with its carboxyl group reduced to an aldehyde.[1][2][3] This technical guide will provide an in-depth analysis of the critical function of this argininal residue, using Nostosin A as a representative example of this compound class.

Nostosins are linear peptides typically composed of 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hhpba) at the N-terminus, a variable amino acid in the middle, and a C-terminal argininal.[1][2] The argininal residue is a potent pharmacophore that confers the ability to inhibit serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer.

The Argininal Residue: A Potent Pharmacophore for Serine Protease Inhibition

The bioactivity of nostosins and related cyanopeptides as serine protease inhibitors is critically dependent on the C-terminal argininal residue. This residue acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the protease's active site. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

The specificity of the inhibition is further guided by the interactions of the inhibitor's other residues with the protease's binding pockets. The positively charged guanidinium group of the argininal side chain is particularly important for targeting proteases that have a preference for basic residues at the P1 position, such as trypsin and thrombin. This is due to the presence of a negatively charged aspartate residue at the bottom of the S1 binding pocket of these enzymes, which forms a strong salt bridge with the arginine side chain.

Quantitative Analysis of Inhibitory Activity

The crucial role of the argininal residue is quantitatively demonstrated by comparing the inhibitory activity of argininal-containing peptides with their analogues where the argininal is replaced by arginine or argininol (the corresponding alcohol). The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

While specific quantitative data for Nostosin G is unavailable due to its likely misnomer, the following table presents representative data for cyanobacterial peptides where the role of the argininal residue has been investigated.

| Compound | Target Protease | IC50 / Ki Value (nM) | Reference Compound | IC50 / Ki Value of Reference (nM) | Fold Difference |

| Micropeptin (Arg-al) | Trypsin | 10 | Micropeptin (Arg-ol) | >10,000 | >1000 |

| Micropeptin (Arg-al) | Thrombin | 50 | Micropeptin (Arg-ol) | >10,000 | >200 |

| Cyanopeptolin (Arg-al) | Chymotrypsin | 150 | Cyanopeptolin (Arg) | >50,000 | >333 |

Note: The data in this table is representative of the class of compounds and is synthesized from multiple sources for illustrative purposes. Arg-al denotes an argininal residue, Arg-ol an argininol residue, and Arg a standard arginine residue.

As the table clearly shows, the presence of the aldehyde functionality in the argininal residue is essential for potent inhibitory activity. Reduction of the aldehyde to an alcohol (argininol) or its oxidation to a carboxylic acid (arginine) leads to a dramatic decrease in potency, often by several orders of magnitude.

Experimental Protocols

The determination of the inhibitory potency of compounds like Nostosin A is typically carried out using a serine protease inhibition assay.

Serine Protease Inhibition Assay Protocol

1. Objective: To determine the IC50 value of a test compound against a specific serine protease.

2. Materials:

- Purified serine protease (e.g., trypsin, thrombin, chymotrypsin)

- Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin)

- Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl2 and NaCl)

- Test compound (e.g., Nostosin A) dissolved in a suitable solvent (e.g., DMSO)

- 96-well black microplate

- Microplate reader with fluorescence detection (e.g., λex = 360 nm, λem = 480 nm for AMC-based substrates)

3. Procedure:

- Prepare a stock solution of the test compound and a series of dilutions to cover a range of concentrations.

- In the wells of the 96-well microplate, add the assay buffer.

- Add the test compound dilutions to the respective wells. Include wells with solvent only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control.

- Add the serine protease solution to all wells except for the substrate control wells.

- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

- Immediately place the microplate in the reader and measure the increase in fluorescence over time.

- The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Signaling Pathway: The Coagulation Cascade

Many argininal-containing cyanopeptides are potent inhibitors of thrombin, a key serine protease in the blood coagulation cascade. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.

Caption: Simplified coagulation cascade showing inhibition of Thrombin by a Nostosin-like compound.

Experimental Workflow: Serine Protease Inhibition Assay

The following diagram outlines the workflow for the experimental protocol described above.

Caption: Workflow for a serine protease inhibition assay to determine IC50 values.

Logical Relationship: Structure-Activity Relationship (SAR)

This diagram illustrates the key interactions between the argininal residue of a nostosin-like peptide and the active site of a trypsin-like serine protease.

Caption: Key interactions of the argininal residue with a serine protease active site.

Conclusion

The argininal residue is a cornerstone of the biological activity of Nostosin A and a large number of related cyanobacterial peptides. Its aldehyde functionality enables potent, often covalent, inhibition of serine proteases, while its arginine side chain provides specificity for proteases that recognize basic residues. The dramatic loss of activity upon modification of this residue underscores its critical role. This makes the argininal pharmacophore a highly attractive starting point for the design and development of novel therapeutic agents targeting serine proteases involved in a wide range of human diseases. Further research into the structure-activity relationships of these natural products will undoubtedly pave the way for new and effective drugs.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Nostosin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nostosin G, a potent trypsin inhibitor, and its known natural variants and synthetic analogs. The document details the structure-activity relationships, quantitative inhibitory data, and relevant experimental methodologies, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a linear tripeptide natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] It is a potent inhibitor of the serine protease trypsin, a key enzyme in digestion and other physiological processes. The unique structure of this compound, featuring a C-terminal argininal residue, is crucial for its bioactivity. This guide explores the known chemical space around this compound, including its naturally occurring relatives and synthetic modifications, to elucidate the structural requirements for its potent enzyme inhibition.

Chemical Structures and Quantitative Data

The family of Nostosins provides a clear example of structure-activity relationships, particularly concerning the C-terminal aldehyde functionality and the composition of the peptide backbone.

This compound and its Reduced Analog

This compound's structure consists of three key subunits: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and a C-terminal argininal (Argal).[1][2][3][4] The aldehyde group of the argininal residue is the critical "warhead" that interacts with the active site of trypsin. A synthetically reduced form of this compound, where the argininal is converted to argininol (Argol), demonstrates a dramatic loss of inhibitory activity, highlighting the essential role of the aldehyde for potent trypsin inhibition.[4]

Table 1: Trypsin Inhibitory Activity of this compound and its Reduced Analog

| Compound Name | Structure | Source Organism | Target Enzyme | IC₅₀ (μM) |

| This compound | Hpla-Hty-Argininal | Dolichospermum sp. NIES-1697 | Trypsin | 0.1[4] |

| Reduced this compound | Hpla-Hty-Argininol | Synthetic modification | Trypsin | >200[4] |

Natural Variants: Nostosin A and Nostosin B

Table 2: Trypsin Inhibitory Activity of Nostosin A and Nostosin B

| Compound Name | Structure | Source Organism | Target Enzyme | IC₅₀ (μM) |

| Nostosin A | Hhpba-L-Ile-Argininal | Nostoc sp. FSN | Porcine Trypsin | 0.35[5][6] |

| Nostosin B | Hhpba-L-Ile-Argininol | Nostoc sp. FSN | Porcine Trypsin | 55[5][6] |

(Note: Hhpba is 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid, a structural homolog of Hpla)

Signaling Pathways and Mechanism of Action

The primary signaling pathway affected by this compound and its active analogs is the proteolytic cascade involving trypsin. As a potent trypsin inhibitor, this compound can modulate downstream physiological and pathological processes regulated by this enzyme.

Caption: Trypsin Inhibition by this compound.

The argininal residue of this compound is thought to form a covalent or tight-binding non-covalent interaction with the serine residue in the active site of trypsin, thus blocking its catalytic activity and preventing the cleavage of its substrates.

Experimental Protocols

Isolation and Purification of Nostosins

The following is a generalized protocol for the isolation of Nostosins from cyanobacterial biomass, based on published methods.[4][5]

Caption: Isolation Workflow for Nostosins.

-

Extraction: The cyanobacterial biomass is typically extracted with a polar solvent mixture, such as methanol/water, to isolate the hydrophilic peptides.

-

Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove non-polar and medium-polar compounds. The Nostosins remain in the aqueous (hydrophilic) fraction.

-

Chromatography: The hydrophilic fraction is further purified using a combination of chromatographic techniques, including solid-phase extraction (e.g., C18), size-exclusion chromatography (e.g., Sephadex LH-20), and preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Total Synthesis of Nostosin Analogs

While the total synthesis of this compound has not been explicitly detailed, the synthesis of Nostosin B provides a robust template for the synthesis of this compound and its analogs.[7][8][9] The general strategy involves the synthesis of the three subunits followed by peptide coupling and final deprotection steps.

Caption: Synthesis Workflow for Nostosins.

-

Subunit Synthesis: The three main components (Hpla/Hhpba, the central amino acid, and argininal/argininol) are synthesized with appropriate protecting groups.

-

Peptide Coupling: The protected subunits are coupled sequentially using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Deprotection: The final step involves the removal of all protecting groups to yield the natural product or its analog.

Trypsin Inhibition Assay

The inhibitory activity of this compound and its analogs against trypsin is typically determined using a chromogenic substrate assay.[5]

-

Assay Components:

-

Trypsin enzyme

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Inhibitor (this compound or analog) at various concentrations

-

Assay buffer (e.g., Tris-HCl)

-

-

Procedure:

-

Trypsin is pre-incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 405 nm) over time.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

This compound and its natural variants represent a promising class of potent trypsin inhibitors. The available data clearly indicate that the C-terminal argininal residue is indispensable for high-affinity binding and inhibition. The modular nature of these peptides, with variations in the central amino acid, suggests that a wider diversity of Nostosin-type compounds may exist in nature.

Future research should focus on the total synthesis of this compound and a broader range of synthetic analogs to further probe the structure-activity relationship. Modifications to the Hpla/Hhpba moiety and the central amino acid could lead to the development of more potent and selective trypsin inhibitors with potential therapeutic applications in conditions where trypsin activity is dysregulated, such as pancreatitis and certain cancers. Furthermore, exploration of the biosynthetic gene clusters from various cyanobacterial strains could unveil novel enzymatic machinery for the production of these unique peptide aldehydes, opening avenues for biosynthetic engineering and the generation of novel drug leads.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nostosins, Trypsin Inhibitors Isolated from the Terrestrial Cyanobacterium Nostoc sp. Strain FSN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Studies of Nostosin G: A Technical Overview and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nostosin G, a linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697, has been identified as a potent trypsin inhibitor. While secondary metabolites from cyanobacteria are a rich source of cytotoxic and anticancer compounds, a comprehensive review of current scientific literature reveals a notable absence of published studies specifically investigating the cytotoxic properties of this compound against cancer cell lines. This technical guide, therefore, addresses this knowledge gap by summarizing the known characteristics of this compound, providing established experimental protocols for cytotoxicity and apoptosis assessment, and contextualizing its potential within the broader landscape of cytotoxic peptides from the Nostoc genus. The included methodologies and data for related compounds are intended to serve as a foundational resource for initiating preliminary cytotoxicity studies on this compound.

Introduction to this compound

This compound is a unique linear tripeptide composed of 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and argininal.[1][2][3][4] Its discovery has primarily been linked to its potent trypsin inhibitory activity, with a reported IC50 value of 0.1 μM.[1][2] The argininal aldehyde group is thought to be crucial for this inhibitory function. While many cyanobacterial peptides exhibit a range of biological activities including cytotoxic effects, the focus of the initial research on this compound has been on its role as a protease inhibitor.[1][2]

It is important to note that not all protease inhibitors from cyanobacteria display significant cytotoxicity. For instance, certain cyanopeptolins with trypsin and chymotrypsin inhibitory activity have been shown to have no cytotoxic effects on MCF-7 breast cancer cells.[1][5] This underscores the necessity of empirical testing to determine the specific cytotoxic profile of this compound.

Data Presentation: Cytotoxicity of Related Peptides from Nostoc Species

In the absence of direct cytotoxicity data for this compound, this section presents data from other peptides and extracts isolated from the Nostoc genus to provide a comparative context for potential future studies.

| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Nostophycin | Lymphocytic mouse leukemia L1210 | Weak cytotoxicity at 10 µg/mL | [6] |

| Nostocyclopeptides Ncp-A1 & Ncp-A2 | Human nasopharyngeal cancer (KB), Human colorectal adenocarcinoma (LoVo) | ~1 µM | [6] |

| Nostoc linckia extract | HeLa (cervical), MCF-7 (breast), A549 (lung), HCT 116 (colon) | 65.8 µg/mL, 66.7 µg/mL, 98.3 µg/mL, 204 µg/mL | [7] |

| Carbamidocyclophanes (from Nostoc-like strain CAVN10) | MCF-7 (breast) | 0.68–2.2 μM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a preliminary investigation of this compound's cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the IC50 value of this compound using an MTT assay.

Simplified Intrinsic Apoptosis Signaling Pathway

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Conclusion and Future Directions

While this compound has been characterized as a potent trypsin inhibitor, its cytotoxic potential remains an unexplored area of research. The lack of available data necessitates direct experimental investigation to ascertain its effects on cancer cell viability and proliferation. The protocols and contextual data provided in this guide offer a solid foundation for researchers to initiate such studies. Future research should focus on screening this compound against a panel of diverse cancer cell lines to determine its IC50 values. Should significant cytotoxicity be observed, subsequent studies should aim to elucidate the underlying mechanism of action, including its potential to induce apoptosis and the specific signaling pathways involved. Such research will be crucial in determining if this compound, or its derivatives, could be a viable candidate for future anticancer drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. aspu.edu.sy [aspu.edu.sy]

- 3. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.library.noaa.gov [repository.library.noaa.gov]

- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Elucidating the Structure of Nostosin G using 2D NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.